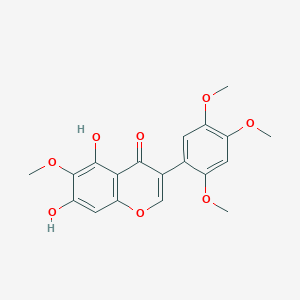
(Rac)-Germacrene D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Germacrene D is a monocyclic sesquiterpene, a class of terpenes that consists of three isoprene units. It is a naturally occurring compound found in various plants, including Pseudotsuga japonica and many species within the Bursera genus . This compound is known for its structural variability and insecticidal activity, making it a valuable compound in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Rac)-Germacrene D can be synthesized through the enzymatic conversion of farnesyl diphosphate (FPP) by germacrene D synthase . This process involves the cyclization of FPP to form the germacrene D structure. The reaction conditions typically include the presence of specific enzymes and optimal pH and temperature settings to facilitate the conversion.
Industrial Production Methods: Industrial production of germacrene D has been achieved through metabolic engineering of microorganisms such as Saccharomyces cerevisiae . By integrating genes encoding germacrene D synthase into the yeast genome and optimizing the metabolic pathways, high yields of germacrene D can be produced. For example, engineered yeast strains have achieved titers of up to 7.9 g/L in fed-batch fermentation .
Análisis De Reacciones Químicas
Types of Reactions: (Rac)-Germacrene D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives and products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize germacrene D, leading to the formation of epoxides or alcohols.
Reduction: Reducing agents like lithium aluminum hydride can reduce germacrene D to form different hydrogenated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the germacrene D structure.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of germacrene D, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
(Rac)-Germacrene D has a wide range of scientific research applications:
Mecanismo De Acción
(Rac)-Germacrene D is part of a larger family of sesquiterpenes, which includes compounds like cadinene, amorphene, and germacrene A . Compared to these similar compounds, germacrene D is unique due to its specific structural configuration and its wide range of biological activities. For example, while cadinene is known for its antimicrobial properties, germacrene D is particularly noted for its insecticidal activity and its role as a precursor for other valuable sesquiterpenes .
Comparación Con Compuestos Similares
- Cadinene
- Amorpha-4,11-diene
- Germacrene A
- Eudesma-4,7(11)-dien-8-one
(Rac)-Germacrene D stands out due to its versatility and the breadth of its applications across different fields.
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+ |
Clave InChI |
GAIBLDCXCZKKJE-YZJXYJLZSA-N |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
SMILES isomérico |
C/C/1=C\CCC(=C)/C=C/C(CC1)C(C)C |
SMILES canónico |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Sinónimos |
germacrene D germacrene D, (S-(E,E))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1231081.png)

![4-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxaldehyde](/img/structure/B1231085.png)
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)



![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)

